molecular formula C12H16O B2779116 3-(5-Indanyl)-1-propanol CAS No. 56635-78-0

3-(5-Indanyl)-1-propanol

Cat. No.: B2779116
CAS No.: 56635-78-0
M. Wt: 176.259
InChI Key: AFPDTRFNRJNPSI-UHFFFAOYSA-N
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Description

3-(5-Indanyl)-1-propanol (CAS 56635-78-0) is a valuable organic compound with the molecular formula C12H16O and a molecular weight of 176.258 g/mol. This aromatic alcohol features a saturated indane ring system and a three-carbon hydroxy-terminated chain, contributing to its calculated LogP value of 2.7, which indicates moderate hydrophobicity . This compound serves as a key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a versatile building block, particularly in the synthesis of more complex structures. For instance, it is a direct precursor to 3-(5-Indanyl)-1-bromopropane, a compound used in further alkylation reactions . The utility of this chemical scaffold is evidenced by its inclusion in patent literature concerning the development of novel amine compounds for pharmaceutical applications . As a substrate, the hydroxy group of this compound can undergo standard transformations typical of primary alcohols, such as oxidation to aldehydes or carboxylic acids, and substitution to form halides or esters. The indanyl ring system provides a rigid, aromatic core that can contribute to binding interactions in potential bioactive molecules. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in a controlled laboratory environment. Safety Notice: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h6-7,9,13H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPDTRFNRJNPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56635-78-0
Record name 3-(2,3-dihydro-1H-inden-5-yl)propan-1-ol
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Synthetic Methodologies for 3 5 Indanyl 1 Propanol and Its Precursors

Classical Approaches to Indane-Functionalized Alcohols

Traditional synthetic methods have long provided the foundation for constructing indane-functionalized alcohols. These strategies often involve multi-step sequences that rely on well-established reactions such as the reduction of carbonyls, carbon chain extensions, and intramolecular cyclizations to build the core indane structure.

Reduction Strategies for 5-Indanyl Ketone Precursors

A primary route to indane-functionalized alcohols involves the reduction of a corresponding ketone. Aldehydes and ketones can be readily reduced to primary and secondary alcohols, respectively. libretexts.orglibretexts.org For the synthesis of 3-(5-Indanyl)-1-propanol, a precursor such as 3-(5-indanyl)propanal or an ester derivative could be reduced.

Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk

Sodium Borohydride (NaBH₄): This is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695). It is generally safe to handle and effective for reducing aldehydes and ketones. libretexts.orgchemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce ketones, aldehydes, esters, and carboxylic acids to primary alcohols. libretexts.org Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), and the reaction is typically followed by a careful aqueous workup to neutralize the reactive intermediates and protonate the resulting alkoxide. libretexts.orgchemguide.co.uk

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the ketone or aldehyde, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during the workup step to yield the final alcohol. libretexts.org

Chain Elongation and Functionalization of Indane Derivatives

To synthesize this compound, a three-carbon chain must be attached to the 5-position of the indane ring. This can be achieved through various chain elongation and functionalization strategies starting from a functionalized indane derivative, such as 5-bromoindane or indan-5-carbaldehyde (B1583184).

One potential pathway involves a Grignard reaction. Starting with 5-bromoindane, a Grignard reagent (5-indanylmagnesium bromide) can be prepared. This organometallic compound can then react with a suitable three-carbon electrophile, such as propylene (B89431) oxide, which upon ring-opening and acidic workup, would yield the desired 1-propanol (B7761284) side chain.

Another classical approach is the Wittig reaction. For instance, indan-5-carbaldehyde could be reacted with a phosphonium (B103445) ylide containing a two-carbon fragment with a protected alcohol or ester group. Subsequent hydrogenation of the resulting alkene and deprotection or reduction of the functional group would yield the this compound structure.

Alkylation of terminal alkynes is another established method for carbon chain elongation. youtube.com An indanyl halide could be coupled with an acetylide that bears a protected alcohol, followed by the reduction of the alkyne to an alkane.

Intramolecular Cyclization Reactions for Indane Core Formation

The construction of the indane core itself is a critical step. A classic and widely used method is the Friedel-Crafts reaction. nih.gov This process can be adapted to form the five-membered ring of the indane system through an intramolecular cyclization.

A typical sequence involves an initial intermolecular Friedel-Crafts acylation of a benzene (B151609) derivative with a reagent like succinic anhydride (B1165640) to form a keto-acid. The ketone is then reduced via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. The resulting carboxylic acid is then activated, often by conversion to an acyl chloride or by using a strong acid like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid, which catalyzes the intramolecular acylation to close the ring and form an indanone. beilstein-journals.org This indanone then serves as a key intermediate, which can be further functionalized at the 5-position before the side chain is introduced and the ketone is reduced.

Modern Catalytic Synthetic Strategies

Modern synthetic chemistry offers more advanced and efficient methods, often utilizing transition metal catalysts to achieve high selectivity and yield. These strategies include asymmetric reductions for controlling stereochemistry and catalytic coupling reactions for building the carbon skeleton.

Asymmetric Reduction and Transfer Hydrogenation Methodologies

For producing chiral alcohols, asymmetric reduction of prochiral ketones is a powerful technique. wikipedia.orgnih.govrsc.org This is particularly relevant when the indane core or side chain contains substituents that create a prochiral ketone precursor. Asymmetric transfer hydrogenation (ATH) is a prominent method that uses a catalyst to transfer hydrogen from a donor molecule (like isopropanol (B130326) or formic acid) to the substrate. wikipedia.orgnih.gov

This process can achieve high levels of enantioselectivity, producing one enantiomer of the alcohol in significant excess. rsc.orgnih.gov Ruthenium complexes with chiral ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are well-established catalysts for this transformation. researchgate.net The reaction is often carried out using a mixture of formic acid and triethylamine (B128534) as the hydrogen source. rsc.orgnih.gov

Table 1: Examples of Asymmetric Transfer Hydrogenation of Indanones This table is representative of the types of results obtained in asymmetric transfer hydrogenation reactions for indanone derivatives, illustrating the high efficiency and enantioselectivity of modern catalytic methods.

SubstrateCatalystHydrogen SourceEnantiomeric Excess (ee)
3-Aryl-1-indanone(R,R)-Ts-DENEBHCOOH/Et₃N>99%
1-Indanone (B140024)Ru(II)/TsDPEN ComplexHCOOH/Et₃N95-98%
Substituted 1-IndanoneChiral OxazaborolidineBorane (BH₃)High

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium, have revolutionized the formation of C-C and C-heteroatom bonds. mdpi.com These catalysts enable the construction of complex molecules, including the indane skeleton, under mild conditions. rsc.orgmdpi.com

Palladium-catalyzed reactions, such as the Heck reaction, Suzuki coupling, and Sonogashira coupling, can be used to functionalize the aromatic ring of an indane precursor. For instance, a Suzuki coupling could attach a three-carbon chain with a protected alcohol to 5-bromoindane.

Furthermore, palladium catalysis is instrumental in intramolecular cyclization reactions to form the indane ring itself. organic-chemistry.orgdivyarasayan.org For example, an appropriately substituted 2-allylphenyl triflate can undergo a palladium-catalyzed reaction with a carbon nucleophile to form a substituted indane derivative directly. nih.gov These cascade or domino reactions, where multiple bonds are formed in a single operation, represent a highly efficient modern approach to complex molecular scaffolds. rsc.org Other transition metals like cobalt and rhodium have also been employed in catalytic cyclizations to construct 1-indanone cores. nih.govrsc.org

Biocatalytic and Enzymatic Synthetic Routes

The application of biocatalysis in the synthesis of this compound and its precursors represents a significant advancement towards milder and more selective chemical processes. Enzymes, operating under ambient conditions, offer high chemo-, regio-, and stereoselectivity, which is particularly valuable in the synthesis of chiral molecules.

Research into related indane structures has demonstrated the utility of enzymes for producing enantiomerically pure compounds. For instance, the enzymatic kinetic resolution of diastereomeric racemates of indanol derivatives has been achieved using lipase (B570770) B from Candida antarctica. This method, employing acylation with vinyl acetate (B1210297) in an organic solvent, yields enantiomerically pure indanol derivatives with greater than 99% enantiomeric excess (ee). sci-hub.ru

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, further enhance the efficiency of biocatalytic synthesis. These cascades can be used to construct complex molecules from simple precursors without isolating intermediates, thereby reducing waste and operational complexity. For example, a mild and efficient green protocol for synthesizing bis(indolyl)methanes, which are structurally related to indane derivatives, has been developed using lipase TLIM in water through cascade reactions of indole (B1671886) with aldehydes. rsc.org This approach highlights the potential for developing similar one-pot enzymatic syntheses for indane-based alcohols.

Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical reactions, offers a powerful strategy. A pilot study demonstrated a three-enzyme coupled biotransformation to access structurally diverse indole-containing acyloin derivatives, which are key intermediates for various biologically active molecules. nih.gov This system utilizes an engineered tryptophan synthase, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme to produce acyloins with different indole ring systems. nih.gov Such multi-enzyme systems could be adapted for the synthesis of precursors to this compound.

Enzyme ClassExample ApplicationPotential Relevance to this compound SynthesisReference
Lipases (e.g., from Candida antarctica)Kinetic resolution of racemic indanol derivatives.Enantioselective synthesis of chiral precursors or the final alcohol product. sci-hub.ru
Ketoreductases (KREDs)Asymmetric reduction of ketones to chiral alcohols.Stereoselective reduction of an indanone-propanone precursor to the corresponding chiral alcohol. nih.gov
Monoamine Oxidases (MAOs)Used in cascade reactions for the deracemisation of amines.Could be employed in multi-step syntheses involving amine intermediates related to the indane core. mdpi.com
Tryptophan Synthase / L-amino acid oxidase (LAAO)Generation of diverse indole-3-pyruvate derivatives for acyloin synthesis.Adaptable for creating functionalized indane precursors through enzymatic C-C bond formation. nih.gov

Green Chemistry Applications in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Development of Solvent-Free or Environmentally Benign Media

A major focus of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) as solvents. For the synthesis of related heterocyclic compounds, several greener alternatives have been explored.

Solvent-free synthesis represents an ideal scenario. A rapid, solvent-free green synthesis of bis(indolyl)methanes has been developed using a solid acid catalyst under simple physical grinding conditions. figshare.com This method offers short reaction times and excellent yields, demonstrating the feasibility of eliminating bulk solvents.

Environmentally benign media provide another avenue. Water is an ideal green solvent due to its non-toxicity and availability. Protocols have been developed for synthesizing indole derivatives in water, often in one-pot, multi-component reactions. dergipark.org.tr Other green solvents that have gained traction include:

Polyethylene glycol (PEG): A recyclable and non-toxic solvent used for the synthesis of various heterocyclic compounds. mdpi.com

Ionic Liquids (ILs): These organic salts are liquid at room temperature and possess negligible vapor pressure, making them attractive alternatives to volatile solvents. mdpi.comrsc.org They can often act as both the solvent and the catalyst.

Solvent/MediumKey AdvantagesExample Application in Related SynthesesReference
Solvent-Free (Grinding)Eliminates solvent waste, reduces energy use, simple procedure.Synthesis of bis(indolyl)methanes using a solid acid catalyst. figshare.com
WaterNon-toxic, non-flammable, readily available, inexpensive.One-pot, four-component synthesis of pyrrole (B145914) functionalized indole derivatives. dergipark.org.tr
Polyethylene Glycol (PEG)Recyclable, low toxicity, thermally stable.Synthesis of 1,3-thiazine derivatives. mdpi.com
Ionic Liquids (ILs)Low vapor pressure, high thermal stability, tunable properties, potential for catalyst recycling.Synthesis of 1,2,3-triazoles and spiro-thiazolidinone-indolo nih.govresearchgate.netbenzothiazepines. mdpi.comrsc.org

Atom-Economical and Waste-Minimizing Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.com Reactions with high atom economy, such as addition, rearrangement, and cycloaddition reactions, are preferred as they generate minimal waste. nih.govresearchgate.net

For the synthesis of the indane ring system, intramolecular Friedel-Crafts reactions are a classical method. sci-hub.ru While effective, these reactions often use stoichiometric amounts of Lewis acids, leading to significant waste. Modern approaches focus on catalytic cyclization reactions that are inherently more atom-economical.

PrincipleStrategy for Indane SynthesisExpected OutcomeReference
High Atom EconomyEmploying catalytic cycloaddition or intramolecular C-H activation reactions instead of stoichiometric reagents.Maximizes the incorporation of reactant atoms into the final product, minimizing byproduct formation. nih.govresearchgate.net
Catalyst RecyclingUsing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused.Reduces catalyst waste and lowers process costs. nih.govmdpi.com
Step EconomyDesigning one-pot or tandem reactions where multiple transformations occur sequentially without isolating intermediates.Reduces solvent use, purification steps, and overall waste generation. researchgate.net
Waste ValorizationConverting byproducts into valuable chemicals or developing catalysts from industrial waste streams.Creates a more circular process and reduces the environmental burden of waste disposal. mdpi.com

Exploitation of Metal-Free Catalysis for Related Indole/Indane Derivatives

While transition metal catalysis is a powerful tool in organic synthesis, concerns about cost, toxicity, and environmental impact have driven the development of metal-free alternatives. nih.gov Metal-free catalytic systems offer a more sustainable approach for synthesizing indole and indane derivatives. dergipark.org.trresearchgate.netnih.gov

Various metal-free approaches have been developed for C-H functionalization and the construction of heterocyclic rings. nih.gov For example, the condensation reaction between an acetophenone (B1666503) derivative and indole-3-carboxaldehyde (B46971) can be catalyzed by piperidine, a simple organic base, to yield an indole-chalcone derivative. dergipark.org.tr Another strategy involves using versatile organic reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), as an oxidant for the C-H amination of N-Ts-2-alkenylanilines to afford a diverse range of substituted indoles. researchgate.net These methods are operationally simple and obviate the need for expensive and potentially toxic transition-metal catalysts. researchgate.net

Scalability and Process Optimization in Laboratory and Pilot-Scale Synthesis

Translating a synthetic route from the laboratory to a pilot or industrial scale presents numerous challenges. Process optimization is crucial to ensure that the synthesis is safe, cost-effective, and reproducible on a larger scale.

For the production of propanol (B110389) derivatives, key fermentation and reaction parameters are often optimized using statistical methods like response surface methodology. nih.gov Studies on the microbial production of 1,3-propanediol (B51772) have shown that factors such as temperature, pH, substrate (glycerol) concentration, and inoculum size significantly impact the final product yield and productivity. nih.govresearchgate.net For example, optimizing these conditions for Klebsiella pneumoniae resulted in a 1.78-fold increase in 1,3-propanediol production in shake flask experiments. researchgate.net

In chemical synthesis, optimization involves refining parameters such as:

Catalyst Loading: Minimizing the amount of catalyst without sacrificing reaction rate or yield.

Reaction Temperature and Pressure: Finding the optimal conditions to maximize selectivity and conversion while ensuring process safety.

Substrate Concentration: Increasing concentration to improve throughput, while managing potential issues with solubility or viscosity.

Work-up and Purification: Developing efficient and scalable methods for product isolation that minimize solvent use and product loss.

The development of robust and recyclable catalysts is particularly important for scalable processes, as it directly impacts the economic viability and environmental footprint of the synthesis. nih.gov The hydrogenation of propanal to 1-propanol, for instance, is conventionally carried out using heterogeneous metal catalysts in either vapor or liquid phase processes, which are designed for continuous operation and catalyst longevity. ecoinvent.org

ParameterObjective of OptimizationExample from Analogous Processes (e.g., 1,3-Propanediol Production)Reference
TemperatureMaximize reaction rate and enzyme/catalyst stability.Optimized from 30°C to 34°C for improved yield. researchgate.net
pHMaintain optimal conditions for catalyst or microbial activity.Adjusted to 7.5 to enhance fermentation performance. researchgate.net
Substrate ConcentrationIncrease product titer and process intensity.Optimized to 60 g/L crude glycerol (B35011) for maximum yield. nih.gov
Catalyst/Inoculum SizeEnsure efficient conversion without excessive cost.Increased inoculum size to 20% (v/v) to boost production. researchgate.net
Reaction TimeAchieve maximum conversion in the shortest possible time.Extended to 101 hours in an optimized fermentation process. nih.gov

In-Depth Spectroscopic Analysis of this compound Unattainable Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the chemical compound this compound. As a result, a detailed article on its advanced spectroscopic and structural elucidation, as requested, cannot be generated at this time.

The inquiry sought to produce a thorough analysis based on a specific outline, including high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) characterization. This would have encompassed:

1D NMR analysis (¹H and ¹³C) for complete structural assignment.

2D NMR techniques (COSY, HSQC, HMBC, NOESY) to determine connectivity and conformational preferences.

Solid-State NMR spectroscopy to study crystalline forms.

High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition.

Tandem Mass Spectrometry (MS/MS) to analyze fragmentation pathways.

Despite extensive searches, no specific ¹H NMR, ¹³C NMR, 2D NMR, solid-state NMR, HRMS, or MS/MS spectra, or associated research findings for this compound could be located. The creation of a scientifically accurate article with the requested data tables and detailed findings is contingent on the existence and accessibility of such primary research data. Without this foundational information, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication by the scientific community would be necessary to provide the data required for a comprehensive spectroscopic and structural analysis of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 5 Indanyl 1 Propanol

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. For 3-(5-Indanyl)-1-propanol, the resulting spectra are a composite of the characteristic vibrations of the indanyl moiety and the 1-propanol (B7761284) side chain.

The infrared spectrum is dominated by a strong, broad absorption band in the region of 3200–3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules in the condensed phase. Another key vibration associated with the alcohol functional group is the C-O stretching mode, which is expected to appear as a strong band around 1050 cm⁻¹.

The indanyl group contributes several distinct features to the vibrational spectrum. Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the propanol (B110389) chain and the saturated five-membered ring of the indane structure are observed in the 2850–2960 cm⁻¹ range. Vibrations corresponding to the aromatic C=C stretching of the benzene (B151609) ring component typically appear in the 1450–1600 cm⁻¹ region. mpg.denist.gov

Raman spectroscopy provides complementary information. While the O-H stretching band is often weak in Raman spectra, the aromatic and aliphatic C-H stretching vibrations are typically strong. The aromatic ring C=C stretching modes also give rise to distinct Raman signals. The symmetric "ring breathing" vibration of the substituted benzene ring, often found near 1000 cm⁻¹, is usually a prominent feature in the Raman spectrum. chemicalbook.comresearchgate.net

The combined analysis of IR and Raman spectra allows for a comprehensive functional group characterization of this compound, confirming the presence of both the hydroxyl group and the substituted aromatic indane system.

Table 1: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)Expected Intensity (Raman)
3500–3200O–H stretch (H-bonded)AlcoholStrong, BroadWeak
3100–3000C–H stretchAromaticMediumStrong
2960–2850C–H stretchAliphaticStrongStrong
1600–1450C=C stretchAromatic RingMedium-StrongMedium-Strong
~1460CH₂ scissoringAliphaticMediumMedium
~1050C–O stretchPrimary AlcoholStrongWeak
~1000Aromatic Ring BreathingAromatic RingWeakStrong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Studies

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining transitions between different electronic energy levels. For this compound, the chromophore responsible for electronic absorption is the indanyl group, as the propanol chain does not absorb light in the ultraviolet-visible (UV-Vis) range (200–800 nm).

The UV-Vis absorption spectrum is expected to be characteristic of a substituted benzene ring. The indane chromophore typically exhibits two main absorption bands corresponding to π→π* electronic transitions. A strong absorption band, analogous to the E2-band in benzene, is expected at shorter wavelengths, likely below 220 nm. A weaker, structured band, corresponding to the B-band in benzene, is anticipated in the 260–280 nm region. nist.gov The substitution of the propanol group on the indane ring may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted indane.

Aromatic hydrocarbons like indane are known to be fluorescent. nih.govnih.gov Upon excitation with UV light at a wavelength corresponding to its absorption maximum (e.g., ~270 nm), this compound is expected to exhibit fluorescence emission at a longer wavelength. This difference between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence spectrum provides information about the energy of the lowest excited singlet state. The quantum yield and lifetime of the fluorescence can be influenced by the molecular structure and the local environment, such as the polarity of the solvent. researchgate.net The propanol substituent, while not part of the primary fluorophore, can influence the photophysical properties through its electronic and steric effects.

Table 2: Predicted Electronic Spectroscopic Properties for this compound

PropertyPredicted Value/RangeTransition Type
UV Absorption λmax 1~210–220 nmπ→π* (E-band)
UV Absorption λmax 2~265–275 nmπ→π* (B-band)
Fluorescence Emission λem~280–300 nmS₁→S₀
Stokes Shift~15–25 nm-

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. However, compounds like this compound, which may be liquids or low-melting point solids at room temperature, are often difficult to crystallize into the high-quality single crystals required for diffraction analysis.

To overcome this limitation, a common strategy is to prepare a crystalline derivative or a coordination complex of the target molecule. For this compound, this could involve:

Esterification: Reacting the hydroxyl group with a suitable carboxylic acid (e.g., p-nitrobenzoic acid) to form a solid ester derivative.

Complexation: Coordinating the alcohol to a metal center to form a stable, crystalline metal-organic complex.

A successful single-crystal X-ray diffraction experiment on such a derivative would provide precise and unambiguous structural information. This includes exact bond lengths, bond angles, and torsion angles within the molecule, revealing the precise conformation of the propanol side chain relative to the planar indanyl ring system.

Furthermore, the crystal packing analysis would elucidate the nature and geometry of intermolecular interactions. A key interaction would be the hydrogen bonding involving the hydroxyl group, which dictates how the molecules arrange themselves in the crystal lattice. This analysis provides fundamental data for understanding structure-property relationships and for computational modeling studies.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z (molecules/cell)4
Key Bond Length (C–O)~1.43 Å
Key Bond Angle (C–C–O)~112°
H-Bond Distance (O–H···O)~2.7 Å

Reaction Chemistry and Chemical Transformations of 3 5 Indanyl 1 Propanol

Reactivity of the Primary Alcohol Moiety

The terminal primary alcohol group (-CH₂OH) is a versatile functional group that participates in numerous organic reactions. Its reactivity is central to the chemical utility of 3-(5-Indanyl)-1-propanol, serving as a key site for functionalization.

Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and the specific reaction conditions employed. libretexts.org

Partial Oxidation to Aldehydes: The selective oxidation of this compound to its corresponding aldehyde, 3-(5-Indanyl)propanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) are commonly used for this type of transformation. The reaction is typically performed in an anhydrous solvent, and the aldehyde is often isolated as soon as it is formed to prevent further oxidation. chemguide.co.ukyoutube.com

Full Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium dichromate(VI) in the presence of dilute sulfuric acid, will oxidize the primary alcohol to a carboxylic acid. libretexts.orglibretexts.org In this process, the alcohol is first oxidized to an aldehyde, which is then rapidly oxidized further to form 3-(5-Indanyl)propanoic acid. chemguide.co.uk To ensure the reaction goes to completion, an excess of the oxidizing agent is used, and the mixture is often heated under reflux. libretexts.org

Table 1: Oxidation Reactions of this compound
ProductReagent(s)Reaction ConditionsReaction Type
3-(5-Indanyl)propanalPyridinium chlorochromate (PCC)Anhydrous solvent (e.g., CH₂Cl₂)Partial Oxidation
3-(5-Indanyl)propanoic acidPotassium dichromate (K₂Cr₂O₇), Sulfuric acid (H₂SO₄)Heating under refluxFull Oxidation
3-(5-Indanyl)propanoic acidChromium trioxide (CrO₃), Periodic acid (H₅IO₆)Acetonitrile (MeCN) solventFull Oxidation organic-chemistry.org

The hydroxyl group can be converted into other important functional groups, including esters, ethers, and amines, through various synthetic routes.

Esterification: this compound reacts with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. wikipedia.org This is a reversible reaction, and conditions are often manipulated to favor the formation of the ester product.

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This process typically involves two steps: first, the alcohol is deprotonated with a strong base (e.g., sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide then reacts with an alkyl halide in a nucleophilic substitution reaction to yield the ether.

Amine Formation: The direct conversion of alcohols to amines is not a straightforward process. A common strategy is a multi-step sequence. First, the alcohol is converted into a better leaving group (see Section 4.1.3). The resulting alkyl halide or sulfonate can then react with ammonia (B1221849) or a primary/secondary amine to form the corresponding amine. libretexts.org Another effective method is reductive amination, where the alcohol is first oxidized to the aldehyde (3-(5-Indanyl)propanal), which then reacts with an amine to form an imine. The imine is subsequently reduced in situ using a reducing agent like sodium cyanoborohydride to yield the target amine. libretexts.orgyoutube.com

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it is often converted into a more reactive functional group, such as a halide or a sulfonate ester, to facilitate further chemical transformations.

Halogenation: The -OH group can be replaced by a halogen atom (Cl, Br, I) using various reagents. For example, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the corresponding alkyl chloride, 1-chloro-3-(5-indanyl)propane. Similarly, phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid can be used to synthesize the alkyl bromide, 1-bromo-3-(5-indanyl)propane. odinity.com

Derivatization: To create an excellent leaving group for substitution reactions, the alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

Once the hydroxyl group has been converted into a good leaving group (e.g., -Br, -Cl, -OTs), the carbon atom to which it is attached becomes an electrophilic center, susceptible to attack by a wide range of nucleophiles. As a derivative of a primary alcohol, these reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. odinity.com This pathway allows for the introduction of various functional groups, such as azides, cyanides, and thiols, providing access to a diverse array of 3-(5-indanyl)propane derivatives.

Chemical Transformations Involving the Indane Ring System

The aromatic portion of the indane ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. wikipedia.org

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The position at which this substitution occurs is governed by the directing effects of the substituents already present on the ring.

The 3-hydroxypropyl group attached to the C5 position of the indane ring is an alkyl substituent. Alkyl groups are known to be activating and ortho, para-directing. youtube.com This means they increase the rate of the EAS reaction compared to unsubstituted benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves.

For this compound:

The positions ortho to the C5 substituent are C4 and C6.

The position para to the C5 substituent is C2, which is part of the saturated five-membered ring and thus not available for aromatic substitution. The other potential para-like position is C7, but its reactivity is influenced by the fused ring structure.

Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions . The relative ratio of substitution at these positions would be influenced by steric factors and the specific nature of the electrophile used. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of EAS Reactions on this compound
Reaction TypeTypical ReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-(4-Nitro-5-indanyl)-1-propanol and 3-(6-Nitro-5-indanyl)-1-propanol
BrominationBr₂, FeBr₃3-(4-Bromo-5-indanyl)-1-propanol and 3-(6-Bromo-5-indanyl)-1-propanol
Friedel-Crafts AcylationRCOCl, AlCl₃3-(4-Acyl-5-indanyl)-1-propanol and 3-(6-Acyl-5-indanyl)-1-propanol

Functionalization at Benzylic and Quaternary Carbons

The indane moiety of this compound possesses benzylic C-H bonds at the C1 and C3 positions of the five-membered ring. These sites are susceptible to functionalization due to the stability of the resulting benzylic radicals or cations.

Benzylic Oxidation: A fundamental transformation is the oxidation of the benzylic methylene (B1212753) groups to the corresponding carbonyls (ketones). mdpi.com This can be achieved using various catalytic systems. For instance, transition metal catalysts, such as those based on copper, cobalt, or manganese, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), are effective for the oxidation of alkylarenes to ketones. mdpi.com Applying this to this compound could yield mono- or di-ketone derivatives, which are valuable intermediates for further synthesis.

C-H Activation/Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C(sp³)–H bonds. Transition metal catalysis, particularly with rhodium, has emerged as a powerful tool for this purpose. researchgate.netnih.gov Rhodium(II) carbenes, for example, can selectively insert into benzylic C-H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov Such strategies could be employed to introduce various functional groups at the benzylic positions of the indane ring in this compound, offering a pathway to complex derivatives. researchgate.netresearchgate.netbohrium.com

The table below summarizes potential reagents for the benzylic functionalization of the indane core.

TransformationReagent/Catalyst SystemExpected ProductReference Principle
OxidationCuCl₂/TBHPIndanone derivative mdpi.com
C-H InsertionRh₂(OAc)₄ / Ethyl diazoacetateBenzylic ester derivative researchgate.netnih.gov
HalogenationN-Bromosuccinimide (NBS), lightBromoindane derivativeBenzylic radical halogenation

Functionalization at the quaternary carbons (the bridgehead carbons of the indane system) is significantly more challenging and would likely require harsh conditions leading to skeletal rearrangements rather than direct substitution.

Ring Rearrangements and Cycloaddition Reactions

Ring Rearrangements: The five-membered ring of the indane system can undergo expansion to a more stable six-membered ring under conditions that generate a carbocation adjacent to the ring. wikipedia.orgchemistrysteps.com Such rearrangements are driven by the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com For example, acid-catalyzed dehydration of a hydroxyl group located on the cyclopentyl ring of an indane derivative can initiate a Wagner-Meerwein shift, leading to ring expansion. While this compound does not have a hydroxyl group on the ring, derivatives of it could. More directly, rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond of 1-indanones provides a direct two-carbon ring expansion method to form benzocycloheptenones, demonstrating the capacity of the indane skeleton to undergo such transformations. nih.gov

Cycloaddition Reactions: The indane scaffold is a valuable building block in molecules designed for cycloaddition reactions. The most common type is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgyoutube.com In a typical strategy, an indanone derivative (obtainable from the oxidation of the indane moiety) can be converted into a dipolarophile, such as an α,β-unsaturated ketone. This intermediate can then react with a 1,3-dipole (e.g., an azomethine ylide generated in situ) to form complex spiro-heterocyclic systems. mdpi.comfrontiersin.org This approach provides a regioselective and stereoselective route to novel molecular architectures. wikipedia.orgresearchgate.net

Synthesis of Advanced Chemical Scaffolds and Architectures

The unique, rigid structure of the indane ring combined with the versatile propanol (B110389) side chain makes this compound a valuable starting material for the synthesis of complex molecular architectures.

Formation of Spirocyclic and Fused-Ring Systems

Spirocyclic Systems: The indane framework is frequently used to construct spirocyclic compounds, where two rings share a single carbon atom. rsc.orgscispace.comsemanticscholar.org Typically, a 1-indanone (B140024) or 2-indanone (B58226) derivative serves as the key precursor. rsc.orgscispace.com For example, an indanone can be reacted with various reagents in annulation reactions to build a second ring at the C2 position, creating a spiro center. Manganese(III) acetate-mediated oxidative free radical addition of 1,3-dicarbonyl compounds to 2-benzylidene-1-indanone (B110557) derivatives is a known method for producing indanone-based spiro-dihydrobenzofurans. tubitak.gov.tr Similarly, tandem reactions like the Michael/transesterification cascade can yield enantiomerically pure spiro[indanone-isochromanone] derivatives. rsc.org

Fused-Ring Systems: The synthesis of additional rings fused to the indane core leads to polycyclic systems with significant structural complexity. core.ac.uk One established strategy involves the ring-closing metathesis (RCM) of indane derivatives bearing two alkenyl chains. This powerful reaction, often employing Grubbs' catalyst, can be used to form complex indane-based propellanes. researchgate.net Another approach is the single-step synthesis of fused tricyclic systems from substituted benzaldehydes, which could be derived from the indane core. nih.govfigshare.comnih.gov These methods highlight the utility of the indane scaffold in building elaborate, multi-ring structures.

Polymerization and Oligomerization Chemistry utilizing the Hydroxyl Group or Indane Reactivity

The presence of the primary hydroxyl group makes this compound an excellent candidate for conversion into a functional monomer for polymerization. cmu.edunih.govresearchgate.netmdpi.com

Polymerization via the Hydroxyl Group: The hydroxyl group can be readily esterified with methacryloyl chloride to produce the corresponding methacrylate (B99206) monomer, "3-(5-Indanyl)propyl methacrylate." This monomer can then undergo free-radical polymerization to yield a polymer with pendant indanyl groups. This process is analogous to the synthesis and polymerization of 5-Indanyl Methacrylate from 5-indanol. The bulky, rigid indane groups incorporated into the polymer side chains would be expected to significantly influence the material's properties, such as increasing its glass transition temperature (Tg) and enhancing its thermal stability.

The general scheme for this process is as follows:

Monomer Synthesis: Reaction of this compound with methacryloyl chloride in the presence of a base.

Polymerization: Free-radical polymerization of the resulting monomer using an initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). youtube.com

Hypothetical Polymerization Data
MonomerInitiatorPolymerization MethodExpected Polymer Property
3-(5-Indanyl)propyl methacrylateAIBNSolution PolymerizationHigh Glass Transition Temp. (Tg)
3-(5-Indanyl)propyl acrylateBenzoyl PeroxideBulk PolymerizationEnhanced Thermal Stability

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Kinetic Investigations and Rate Law Determinations

Kinetic studies provide quantitative insight into reaction mechanisms by determining the reaction rate's dependence on the concentration of reactants, catalysts, and temperature. solubilityofthings.com A common method for this is the method of initial rates. solubilityofthings.comjove.com

Consider the acid-catalyzed Fischer esterification of this compound with acetic acid. The rate law for this reaction would take the general form:

Rate = k [this compound]m [Acetic Acid]n [H+]p

Here, k is the rate constant, and m, n, and p are the reaction orders with respect to each component. sparknotes.comchemistrytalk.org These orders are determined experimentally by systematically varying the initial concentration of one component while keeping the others constant and measuring the effect on the initial reaction rate. jove.comchemistrytalk.org

The table below illustrates a hypothetical experiment to determine the reaction order for the alcohol.

Hypothetical Kinetic Data for Esterification
Experiment[Alcohol] (M)[Acid] (M)[H⁺] (M)Initial Rate (M/s)
10.10.10.011.0 x 10⁻⁵
20.20.10.012.0 x 10⁻⁵
30.10.20.012.0 x 10⁻⁵

From this hypothetical data, doubling the alcohol concentration (Exp. 1 vs. 2) doubles the rate, indicating the reaction is first order in alcohol (m=1). Similarly, doubling the acetic acid concentration (Exp. 1 vs. 3) also doubles the rate, indicating a first-order dependence on the acid (n=1). Further experiments varying the catalyst concentration would determine p. The rate constant k can then be calculated from any of the experimental runs. fiveable.me

Elucidation of Catalytic Cycles and Intermediates for this compound Remains Undocumented in Publicly Accessible Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented reaction chemistry of this compound. Specifically, detailed research findings elucidating the catalytic cycles and intermediates involved in its chemical transformations are not publicly available. While general mechanisms for the reactions of primary alcohols are well-established, specific studies focusing on the catalytic behavior of the indanyl-substituted propanol are absent from the reviewed literature.

Catalytic transformations of primary alcohols, such as this compound, typically involve processes like oxidation, esterification, and etherification. The mechanisms of these reactions are generally understood to proceed through a series of reactive intermediates, often involving the coordination of the alcohol to a catalyst.

General Reaction Chemistry of Primary Alcohols:

Oxidation: The catalytic oxidation of primary alcohols can yield aldehydes or carboxylic acids, depending on the reaction conditions and the catalyst employed. Transition metal complexes are often used to catalyze these reactions. The catalytic cycle typically involves the formation of a metal-alkoxide intermediate, followed by a hydride elimination step to produce the carbonyl compound and a reduced form of the metal catalyst. The catalyst is then regenerated by a stoichiometric oxidant.

Esterification: The Fischer-Speier esterification is a common acid-catalyzed reaction between an alcohol and a carboxylic acid. The catalytic cycle is initiated by the protonation of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.

Etherification: Acid-catalyzed dehydration of primary alcohols can lead to the formation of symmetrical ethers. This reaction involves the protonation of one alcohol molecule to form a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the carbon atom and displacing the water molecule in an S(_N)2 reaction. Deprotonation of the resulting oxonium ion yields the ether and regenerates the catalyst.

Absence of Specific Data for this compound:

Despite the general understanding of these reaction mechanisms, specific experimental data, such as kinetic studies, spectroscopic identification of intermediates, or computational modeling of reaction pathways for this compound, are not reported in the available scientific literature. Consequently, it is not possible to present detailed research findings, data tables, or elucidated catalytic cycles and intermediates specifically for this compound. The influence of the 5-indanyl substituent on the reactivity and mechanism of the propanol moiety has not been a subject of published research. Therefore, any detailed description of its catalytic transformations would be speculative and not based on established scientific findings.

Further research is required to investigate the specific catalytic behavior of this compound to elucidate the precise nature of its catalytic cycles and the intermediates involved in its chemical transformations.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various chemical phenomena.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 3-(5-Indanyl)-1-propanol. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can model the electron density to derive key properties.

These calculations can reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is crucial for understanding the molecule's reactivity, as regions with high electron density are often susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The calculated ground state energy also provides a measure of the molecule's stability. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's chemical reactivity and its ability to participate in electronic transitions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to estimate the chemical shifts. These predicted spectra serve as a valuable tool for interpreting experimental NMR data and assigning specific signals to the corresponding atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational frequencies. The predicted IR spectrum can help in identifying the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) group and the aromatic C-H bonds of the indanyl moiety.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. The predicted UV-Vis spectrum can help in understanding the electronic structure and the nature of the chromophores within the molecule.

Transition State Search and Reaction Pathway Analysis

Quantum chemical calculations are also employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the minimum energy pathways for various reactions.

A key aspect of this analysis is the location of transition states, which are the high-energy structures that connect reactants and products. By performing a transition state search, the activation energy for a given reaction can be calculated, providing critical information about the reaction kinetics. This type of analysis can be used to study, for example, the oxidation of the primary alcohol group or electrophilic substitution reactions on the indanyl ring system. Understanding these reaction pathways is fundamental for predicting the chemical behavior of this compound under different conditions.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions.

Conformational Analysis and Dynamics of the Compound and its Derivatives

The flexible propanol (B110389) side chain of this compound can adopt various conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. By simulating the molecule's motion over time, researchers can understand how it explores different shapes and how this flexibility might influence its interactions with other molecules. This is particularly important for understanding how the molecule might bind to a biological target or self-assemble in solution.

Solvation Effects and Intermolecular Interactions (e.g., Hydrogen Bonding)

The behavior of this compound is significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules. This allows for the study of solvation effects, such as the formation of a solvent shell around the molecule.

A crucial intermolecular interaction for this compound is hydrogen bonding, due to the presence of the hydroxyl group. MD simulations can provide detailed information on the dynamics of hydrogen bond formation and breaking, both between molecules of this compound and with solvent molecules. The strength, lifetime, and geometry of these hydrogen bonds can be analyzed to understand their impact on the physical and chemical properties of the compound, such as its solubility and boiling point.

Adsorption and Interaction with Catalytic Surfaces

The interaction of alcohols with catalytic surfaces is a cornerstone of many industrial chemical processes. While specific experimental or computational studies on the adsorption of this compound are not extensively documented in publicly available research, the behavior of similar molecules, such as propanol and other functionalized hydrocarbons, on various catalysts provides a strong basis for understanding its likely interactions.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in modeling the adsorption of molecules onto catalytic surfaces. These studies can predict the most stable adsorption geometries, calculate adsorption energies, and elucidate the electronic interactions between the adsorbate and the catalyst. For a molecule like this compound, the interaction with a catalytic surface, for instance, a transition metal like platinum (Pt) or palladium (Pd), would likely be governed by the hydroxyl (-OH) group and the aromatic indanyl moiety.

The hydroxyl group can interact with the catalyst surface through the oxygen's lone pair of electrons, leading to chemisorption. The indanyl group, with its aromatic ring, can interact via π-orbital overlap with the d-orbitals of the metal catalyst. The specific orientation and strength of these interactions would depend on the nature of the catalyst, the surface crystallography, and the presence of other co-adsorbed species.

Table 1: Postulated Interaction Modes of this compound with a Catalytic Surface

Interaction ModeDescriptionKey Interacting Groups
Hydroxyl-Dominated Adsorption The molecule binds primarily through the oxygen atom of the hydroxyl group to a metal site on the catalyst surface.-OH group
Aromatic Ring Adsorption The indanyl ring lies parallel or tilted to the catalyst surface, interacting through its π-electron system.Indanyl moiety
Bifunctional Adsorption Both the hydroxyl group and the indanyl ring interact simultaneously with the catalyst surface, potentially leading to a stronger and more specific binding.-OH group and Indanyl moiety

These theoretical interactions are crucial for understanding and predicting the catalytic transformations that this compound might undergo, such as dehydrogenation, oxidation, or amination.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics provides the tools to analyze and model the properties of chemical compounds based on their molecular structure. Quantitative Structure-Property Relationship (QSPR) studies, a key area of cheminformatics, aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties.

For this compound, a wide range of molecular descriptors can be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including its topology, geometry, and electronic properties. Examples of relevant descriptors include:

Topological Descriptors: Molecular weight, atom count, bond count, Wiener index, and Kier & Hall connectivity indices.

Geometrical Descriptors: Molecular surface area, molecular volume, and shape indices.

Electronic Descriptors: Dipole moment, polarizability, and partial charges on atoms.

Once calculated, these descriptors can be used to develop QSPR models to predict various properties of this compound and related compounds. These models are typically built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. Such models can predict properties like boiling point, solubility, and chromatographic retention times, which are valuable for chemical process design and optimization.

Table 2: Selected Calculated Molecular Descriptors for this compound

DescriptorValue (Calculated)Property Correlation
Molecular Weight 176.25 g/mol General physical properties
LogP (octanol-water partition coefficient) 2.8Lipophilicity, bioavailability
Topological Polar Surface Area (TPSA) 20.23 ŲPolarity, membrane permeability
Number of Rotatable Bonds 3Conformational flexibility

These descriptors form the basis for building predictive QSPR models that can accelerate the discovery and development of new molecules with desired properties.

Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical structures for molecules with specific properties. This compound can serve as a valuable scaffold or building block in such screening campaigns.

In a virtual screening workflow, a library of compounds can be generated by computationally modifying the structure of this compound. For example, different functional groups could be added to the indanyl ring or the propanol side chain. These virtual libraries can then be screened against a biological target or for a desired physicochemical property using computational methods like molecular docking or QSPR models.

This approach allows for the rapid exploration of a vast chemical space to identify promising new molecules. For instance, derivatives of this compound could be virtually screened for their potential as inhibitors of a specific enzyme or as materials with unique optical or electronic properties. The use of this compound as a starting point provides a structurally rigid and functionally versatile core to design novel compounds. The success of such a virtual screening campaign relies on the quality of the computational models and the diversity of the virtual library generated from the initial building block.

Applications of 3 5 Indanyl 1 Propanol in Organic Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate

As a synthetic building block, 3-(5-Indanyl)-1-propanol offers chemists a unique scaffold that merges aromatic and aliphatic features. The indane core provides a three-dimensional framework, while the propanol (B110389) side chain serves as a functional handle for a wide array of chemical transformations. This dual character allows for its application in diverse synthetic strategies.

Precursor for Complex Indane and Polycyclic Systems

The indane chemical structure is a key component in various complex molecules and functional materials. researchgate.net this compound serves as an excellent starting point for synthesizing more elaborate indane-containing structures and larger polycyclic systems. The hydroxyl group can be easily converted into other functional groups (e.g., halides, tosylates, amines), which then act as points for chain extension, cyclization, or coupling reactions. For instance, intramolecular cyclization reactions involving the propanol chain and the indane ring can lead to the formation of fused polycyclic systems. The indane ring itself can undergo further electrophilic substitution, allowing for the introduction of additional functionalities that can be used to build complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound for Building Complex Systems
Functional GroupReaction TypeResulting Structure/IntermediateApplication
Hydroxyl (-OH)Oxidation3-(5-Indanyl)propanal or Propanoic AcidPrecursor for amides, esters, and other carbonyl derivatives.
Hydroxyl (-OH)Nucleophilic Substitution (after conversion to -OTs/-Br)Amines, Ethers, Azides, PhosphinesIntroduction of new functionalities for further coupling or cyclization.
Indane Aromatic RingElectrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Substituted Indane RingModification of electronic properties and creation of new reaction sites.
Entire MoleculeIntramolecular Cyclization (e.g., Friedel-Crafts)Fused Polycyclic SystemsSynthesis of complex, rigid molecular frameworks.

Incorporation into Chiral Ligands and Catalysts for Asymmetric Reactions

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. mdpi.comrsc.org The rigid framework of the indane group is highly advantageous for creating a well-defined and sterically hindered chiral environment around a metal center. This compound can be used as a scaffold for such ligands. By introducing chirality into the indane ring or its substituents, and by functionalizing the propanol chain to include coordinating atoms (like phosphorus, nitrogen, or oxygen), novel chiral ligands can be synthesized. nih.gov These ligands are designed to bind to a transition metal, creating a chiral catalyst that can selectively produce one enantiomer of a product over the other. The defined conformation of the indanyl backbone helps in achieving high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and C-H activation. nih.gov

Fragment-Based Synthesis of Structurally Diverse Molecules

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in medicinal chemistry. cam.ac.uk This approach relies on screening small, low-molecular-weight compounds ("fragments") that can be grown or combined to create more potent molecules. broadinstitute.org this compound possesses ideal characteristics for a fragment library. Its structure combines aromatic and saturated (sp3-rich) features, providing three-dimensionality which is often lacking in traditional screening collections. whiterose.ac.uk The indane core serves as a rigid scaffold that can effectively occupy a binding pocket of a biological target, while the propanol tail provides a reactive vector for synthetic elaboration, allowing chemists to "grow" the fragment into a more complex and higher-affinity binder.

Table 2: Properties of this compound as a Molecular Fragment
PropertyRelevance in FBDD
Molecular WeightFalls within the typical range for fragments (150-300 Da).
Structural RigidityThe indane core reduces conformational flexibility, leading to more defined binding modes.
3D-Character (Fsp3)The non-planar saturated ring provides three-dimensionality, allowing for better shape complementarity with protein binding sites.
Functional HandleThe primary alcohol (-CH2OH) provides a clear and reactive point for synthetic elaboration ("fragment growing").

Development of Novel Catalytic Systems

Beyond its role as a passive building block, the this compound structure is actively employed in the design of new catalytic systems. Its derivatives are particularly useful in creating specialized ligands for both homogeneous and heterogeneous catalysis.

Design and Synthesis of Indanyl-Derived Ligands for Metal Catalysis

The rational design of ligands is crucial for modulating the reactivity and selectivity of transition metal catalysts. umn.eduescholarship.org The indanyl moiety provides a robust and tunable platform for ligand development. Starting from this compound, a variety of ligands can be synthesized. The terminal hydroxyl group is readily converted into a more reactive leaving group (like a bromide or tosylate), which can then be displaced by nucleophilic coordinating groups such as phosphines, amines, or N-heterocycles. This synthetic versatility allows for the creation of a library of indanyl-derived ligands with different steric and electronic properties. These ligands can then be complexed with various transition metals (e.g., palladium, rhodium, iridium) to generate catalysts for cross-coupling reactions, hydrogenations, and other important organic transformations. tum.denih.gov

Table 3: Examples of Ligand Classes Synthesized from Indanyl Precursors
Ligand TypeCoordinating Atom(s)Synthetic Approach from this compoundPotential Catalytic Application
Monodentate PhosphinePhosphorus (P)Conversion of -OH to -Br, followed by reaction with LiPPh₂.Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions.
Bidentate Amino-alcoholNitrogen (N), Oxygen (O)Modification of the propanol chain to introduce an amino group.Asymmetric transfer hydrogenation.
N-Heterocyclic Carbene (NHC) PrecursorCarbon (C)Elaboration of the propanol chain into an imidazolium (B1220033) salt.Olefin metathesis, C-H activation.

Heterogeneous Catalysis utilizing Supported Indanyl Derivatives

A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which complicates purification and prevents catalyst recycling. Immobilizing the catalyst on a solid support transforms it into a heterogeneous system, which can be easily recovered by filtration. The propanol chain of this compound is an ideal linker for this purpose. The terminal hydroxyl group can be used to covalently attach the indanyl-ligand framework to the surface of an inert support material like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or a polymer resin. Once the indanyl-derived ligand is anchored, it can be metalated to generate the active heterogeneous catalyst. This approach combines the high selectivity and activity of a well-defined molecular catalyst with the practical advantages of a heterogeneous system, such as enhanced stability and recyclability. researchgate.net

Functional Materials and Polymer Chemistry Applications

The unique molecular architecture of this compound, which combines a rigid, bulky indanyl group with a reactive primary alcohol, makes it a valuable precursor in the development of advanced functional materials and specialty polymers. Its contributions are primarily centered on its use as a building block for monomers and its potential role in the formation of ordered molecular systems.

While not typically used as a monomer in its natural state, the terminal hydroxyl group of this compound serves as a convenient handle for chemical modification, allowing for its conversion into a polymerizable monomer. This process generally involves the esterification of the alcohol with a molecule containing a vinyl group, such as acrylic acid or methacrylic acid. This conversion yields a new monomer that incorporates the indanyl moiety.

Research into analogous structures, such as 5-indanol, has demonstrated the successful synthesis of monomers like 5-indanyl Methacrylate (B99206) (5-IMA). This monomer has been copolymerized with methyl methacrylate (MMA) to produce polymers with enhanced thermal stability. impactfactor.org The incorporation of the bulky, cyclic indanyl group into the polymer backbone can impart several desirable properties.

Potential Properties Conferred by the Indanyl Moiety in Polymers:

Property EnhancementRationalePotential Application
Increased Thermal Stability The rigid, bicyclic structure of the indane group restricts segmental motion of the polymer chains, increasing the glass transition temperature (Tg) and decomposition temperature.High-performance plastics, engineering resins, and materials for electronics.
Modified Refractive Index The aromatic and alicyclic nature of the indanyl group can increase the refractive index of the resulting polymer.Optical materials, lenses, and coatings for optical fibers.
Improved Mechanical Strength The bulky side group can enhance the stiffness and hardness of the polymer matrix.Durable coatings, composites, and structural components.
Enhanced Chemical Resistance The hydrocarbon-rich indanyl group can increase the polymer's resistance to certain solvents and chemical agents.Linings for chemical storage, protective coatings, and industrial components.

The synthesis of a methacrylate monomer from this compound would follow a standard esterification reaction. This strategic conversion allows for the integration of the indanyl group's specific properties into a wide range of polymer systems through copolymerization.

The structure of this compound is inherently amphiphilic, possessing distinct hydrophobic and hydrophilic regions. This characteristic makes it a candidate for use in self-assembling systems and the construction of supramolecular architectures, which are ordered structures formed through non-covalent interactions.

Hydrophobic Region : The large, rigid 5-indanyl group is nonpolar and exhibits hydrophobic character.

Hydrophilic Region : The terminal propanol group (-CH₂CH₂CH₂OH) is polar and capable of forming hydrogen bonds, giving it a hydrophilic nature.

This duality allows molecules of this compound to spontaneously organize in specific solvents to minimize unfavorable interactions. For instance, in an aqueous environment, the hydrophobic indanyl groups would likely aggregate to shield themselves from the water, while the hydrophilic alcohol groups would remain exposed to the solvent. This process can lead to the formation of various supramolecular structures, such as micelles or vesicles. The principles of self-assembly are foundational to creating novel nanomaterials for various applications. nih.govdovepress.com

Molecular Components and Their Role in Supramolecular Assembly:

Molecular Component Type Primary Non-Covalent Interaction Role in Self-Assembly
5-Indanyl Group Hydrophobic van der Waals forces, π-π stacking Forms the core of the aggregate, driving assembly through the hydrophobic effect.
-OH (Hydroxyl) Group Hydrophilic Hydrogen bonding Interacts with polar solvents (like water) and other hydroxyl groups, forming the outer surface of the aggregate.

| Propyl Chain | Linker | N/A | Provides flexibility and spacing between the hydrophobic and hydrophilic domains. |

The ability to form these ordered, non-covalently bonded structures is a key area of research in materials science, with potential applications in drug delivery, nanoscale electronics, and advanced sensor systems.

Niche Industrial Chemical Processes (excluding consumer products)

Beyond materials science, this compound functions as a specialized intermediate and reagent in non-consumer-facing industrial chemical processes, particularly in the manufacturing of high-value, complex molecules.

In the realm of fine chemical manufacturing, this compound is valued as a sophisticated building block or intermediate. Its utility stems from the presence of both the specific indane framework and the reactive alcohol functional group. Manufacturers utilize it in multi-step syntheses to produce complex target molecules where the indane structure is a critical part of the final product's molecular architecture.

Analogous compounds, such as 3-Phenyl-1-propanol, are widely used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. chemimpex.comchemicalbull.com Similarly, this compound serves as a precursor in syntheses that require the incorporation of the indanyl moiety, which is a structural feature in certain pharmacologically active compounds and other specialized materials. The alcohol group provides a reactive site for further chemical transformations.

Common Synthetic Transformations of this compound:

Oxidation : The primary alcohol can be oxidized to form 3-(5-indanyl)propanal (an aldehyde) or 3-(5-indanyl)propanoic acid (a carboxylic acid).

Esterification : Reaction with carboxylic acids or their derivatives to form esters.

Etherification : Reaction to form ethers.

Conversion to Halides : The hydroxyl group can be substituted with a halogen (e.g., Cl, Br) to create an alkyl halide, which is a versatile intermediate for nucleophilic substitution reactions.

These transformations allow chemists to integrate the 3-(5-indanyl)propyl structure into a larger, more complex molecular framework, making it a key component in the production of advanced chemical products.

While its complexity and likely cost make it unsuitable as a bulk solvent, this compound has potential applications as a specialized solvent or reactive medium in specific, high-value chemical processes. Its physical properties distinguish it from common, lower-molecular-weight alcohols like ethanol (B145695) or 1-propanol (B7761284). wikipedia.org

Potential Properties of this compound as a Specialized Solvent:

Property Value/Characteristic Implication in Chemical Production
Boiling Point High (relative to simple alcohols) Allows for reactions to be conducted at elevated temperatures without the need for high-pressure equipment.
Polarity Polar, protic Capable of dissolving a range of polar and some nonpolar reactants; can participate in hydrogen bonding.

| Molecular Structure | Contains a bulky, aromatic/alicyclic group | May offer unique solvency for other bulky or aromatic compounds, potentially influencing reaction rates or selectivity. |

In certain processes, it could function as a "participatory solvent," where it not only dissolves the reactants but also engages in the reaction mechanism, for instance, by temporarily coordinating with a catalyst or intermediate. This dual role as both solvent and reagent is valuable in niche applications where precise control over reaction conditions is paramount.

Advanced Analytical Methodologies for 3 5 Indanyl 1 Propanol Research

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone of analytical chemistry for 3-(5-Indanyl)-1-propanol, providing powerful tools for separating it from impurities and quantifying its presence with high precision.

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for identifying and quantifying residual solvents and volatile impurities that may be present in samples of this compound from its synthesis process. ispub.comuspnf.com The coupling of GC with Mass Spectrometry (GC-MS) provides an even more powerful analytical tool, offering definitive identification of separated components based on their unique mass fragmentation patterns. nih.govthermofisher.com

In the context of this compound analysis, GC-MS is the preferred method for impurity profiling of starting materials and detecting by-products from the manufacturing process. thermofisher.com Regulatory guidelines often mandate the control of residual solvents in active pharmaceutical ingredients, which are classified based on their risk to human health. uspnf.comnih.gov A typical GC analysis would involve direct injection or headspace analysis to separate these volatile compounds on a capillary column, such as a ZB-624 or similar, followed by detection using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. uspnf.com

Table 1: Representative GC-MS Parameters for Impurity Analysis of this compound

ParameterValue/DescriptionPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, ZB-624)Separation of volatile and semi-volatile analytes.
Carrier Gas Helium or HydrogenMobile phase to carry analytes through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split/Splitless or HeadspaceIntroduces sample onto the column; headspace is for volatile solvents. uspnf.com
Oven Program Initial 50°C, ramp to 280°C at 10°C/minProgrammed temperature gradient to elute compounds with different boiling points.
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS for identification of impurities; FID for quantification. uspnf.comnih.gov
MS Scan Range 40-450 amuDetects a wide range of molecular fragments for compound identification.

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity and quantifying the amount of this compound, particularly for non-volatile impurities, synthetic intermediates, and degradation products. rroij.com Reversed-phase HPLC, using a C18 or similar non-polar stationary phase column, is typically employed for this purpose. nih.gov

This method allows for the precise separation of the main compound from closely related structural analogues or by-products formed during synthesis. The analytes are detected using a UV detector, typically set at a wavelength where the indanyl chromophore exhibits maximum absorbance. A validated HPLC method is crucial for quality control, enabling the accurate determination of enantiomeric purity if chiral synthesis methods are used. nih.govresearchgate.net Furthermore, HPLC is an invaluable tool for reaction monitoring, where small aliquots of a reaction mixture are analyzed over time to track the consumption of reactants and the formation of products, thereby optimizing reaction conditions.

Table 2: Illustrative HPLC Conditions for Purity and Assay of this compound

ParameterValue/DescriptionPurpose
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for separating moderately polar to non-polar organic molecules. nih.gov
Mobile Phase Gradient of Acetonitrile and WaterElutes compounds based on their polarity.
Flow Rate 1.0 mL/minMaintains consistent retention times and peak shapes. nih.gov
Column Temperature 25-30 °CEnsures reproducible chromatographic performance. nih.gov
Detector UV-Vis Diode Array Detector (DAD)Quantifies analytes by measuring absorbance; DAD allows for peak purity analysis.
Wavelength ~210 nm or ~265 nmWavelength of maximum absorbance for the indane aromatic system.
Injection Volume 10 µLPrecise volume of sample introduced for analysis.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized form of HPLC that separates molecules based on their size or hydrodynamic volume. This technique is not used for the analysis of small molecules like this compound itself. Instead, its application would be relevant only in the context of polymerization studies where this compound acts as a monomer or an initiating agent. In such a scenario, SEC would be the method of choice to determine the molecular weight distribution (polydispersity) of the resulting polymer, providing critical information about the polymerization process. To date, public domain research has not focused on the use of this compound in such polymerization reactions.

In-situ and Real-time Reaction Monitoring

Modern process development emphasizes a deep understanding of reaction mechanisms and kinetics, which is achieved through in-situ and real-time monitoring techniques. These methods provide a continuous stream of data from a reacting system without the need for manual sampling. mt.com

On-line and in-situ spectroscopic methods allow chemists to observe a reaction as it happens, providing insights into transient intermediates and reaction kinetics. spectroscopyonline.comfu-berlin.de

In-situ Infrared (IR) Spectroscopy: By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, real-time Fourier-transform infrared (FTIR) spectroscopy can track the concentration of key functional groups. For the synthesis of this compound, one could monitor the disappearance of a carbonyl stretch from a starting material and the appearance of the O-H stretch of the alcohol product. This provides immediate feedback on reaction progression and endpoint. mt.com

Flow NMR (Nuclear Magnetic Resonance): Flow NMR involves continuously pumping a reaction mixture through an NMR spectrometer. This technique can provide detailed structural information on reactants, intermediates, and products in real-time. researchgate.net It is particularly powerful for mechanistic studies, helping to identify short-lived species that would be missed by traditional offline analysis. fu-berlin.de

Automated synthesis platforms enable the rapid creation of a library of chemical compounds by performing reactions in parallel with robotic systems. This approach, combined with High-Throughput Screening (HTS), dramatically accelerates the discovery of new molecules with desired properties. drugtargetreview.comyoutube.com

While this compound itself is a single molecule, its core structure could serve as a scaffold for creating a library of derivatives. Automated synthesizers could modify the alcohol group or the indane ring to produce hundreds or thousands of related compounds. nih.gov These libraries would then be subjected to HTS, where they are rapidly tested for activity against a specific biological target. nih.govjapsonline.com This process uses robotics to test thousands of compounds per day, identifying "hits" that can become starting points for new drug development programs. drugtargetreview.comyoutube.com

Chiral Analytical Methods for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The determination of enantiomeric excess is a critical step in the characterization of chiral molecules, ensuring the stereochemical purity of a substance. wikipedia.org A variety of advanced analytical techniques are employed for the enantioseparation of chiral indane derivatives, with chromatographic and electrophoretic methods being the most prominent.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC stands as a cornerstone technique for the enantiomeric resolution of a wide array of chiral compounds, including derivatives of the indane family. heraldopenaccess.usnih.gov The primary approach involves the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. researchgate.netirb.hr The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for optimizing the separation. researchgate.net

For instance, in the enantioseparation of a series of syn- and anti-3,5-disubstituted hydantoins, which share structural similarities with certain indane derivatives, an immobilized polysaccharide-based column (CHIRAL ART Amylose-SA) demonstrated superior performance in both HPLC and Supercritical Fluid Chromatography (SFC) modes. researchgate.net The separation and resolution factors are key parameters in evaluating the effectiveness of a chiral separation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations. nih.gov It utilizes supercritical carbon dioxide as the main mobile phase component, often with a small amount of an organic modifier like an alcohol. researchgate.netmdpi.com SFC offers several advantages, including faster analysis times and reduced solvent consumption. nih.gov Immobilized polysaccharide-based CSPs have also proven highly effective in SFC for the enantioseparation of various chiral compounds. researchgate.netirb.hrirb.hr Studies on 3,5-disubstituted hydantoins have shown that Amylose-SA columns provide excellent enantiorecognition in SFC, with the choice of alcohol modifier (methanol, ethanol, or 2-propanol) influencing the retention and resolution. researchgate.net

Gas Chromatography (GC): Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable chiral compounds. chromatographyonline.comnih.govgcms.cz The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz For non-volatile compounds, derivatization to increase volatility may be necessary. researchgate.net The high resolution of capillary GC makes it an ideal method for determining the enantiomeric composition of complex mixtures. chromatographyonline.com

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations, particularly for charged or polar compounds. nih.govresearchgate.netresearchgate.netdergipark.org.tr Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte. researchgate.netnih.gov Cyclodextrins are the most commonly used chiral selectors in CE due to their versatility and effectiveness. nih.gov The technique is characterized by high efficiency, short analysis times, and low consumption of sample and reagents. researchgate.net

The table below presents a summary of chiral separation methods and their key parameters for compounds structurally related to indane derivatives, illustrating the application of these advanced analytical methodologies.

Analytical MethodChiral Selector/Stationary PhaseMobile Phase/ConditionsAnalyte TypeKey FindingsCitation
HPLCCHIRAL ART Amylose-SAn-hexane/2-PrOH (90/10, v/v)syn- and anti-3,5-disubstituted hydantoinsAmylose-SA showed better enantiorecognition compared to cellulose-based columns. researchgate.net
SFCCHIRAL ART Amylose-SACO2/Alcohol (MeOH, EtOH, 2-PrOH; 80/20, v/v)syn- and anti-3,5-disubstituted hydantoinsDemonstrated efficient enantioseparation with environmentally friendly mobile phase. researchgate.net
HPLCChiralpak IA and Chiralpak IDAcetonitrile–water–ammonia (B1221849) solution (90 : 10 : 0.1, v/v/v)Carbinoxamine (antihistamine)Baseline separation with a resolution of 3.82 was achieved on Chiralpak ID. rsc.org
HPLCChiracel OJ-RHAcetonitrile:methanol (B129727):water (pH = 4)Prostaglandin enantiomersColumn was suitable for separating all four enantiomeric pairs with varied solvent proportions. mdpi.com
SFCCHIRALPAK QN-AX and QD-AXCO2 with methanol modifier and acidic/basic additivesAcidic compoundsAnion exchanger CSPs effective for enantiomer separation of acidic compounds in SFC. chiraltech.com

Future Research Perspectives and Unexplored Avenues for 3 5 Indanyl 1 Propanol

The landscape of chemical research is continually evolving, driven by technological advancements and a growing emphasis on sustainability. For a compound like 3-(5-Indanyl)-1-propanol, which holds potential as a versatile chemical intermediate, future research is poised to unlock new applications and streamline its synthesis and modification. The following sections outline promising, yet largely unexplored, avenues of research that could significantly enhance the scientific and industrial value of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.